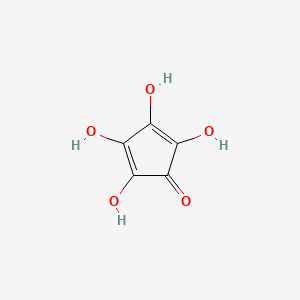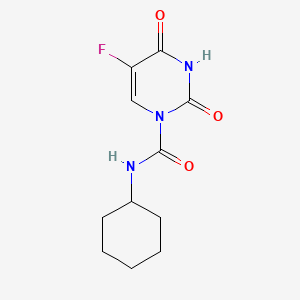![molecular formula C18H14Cl2O B14635914 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene CAS No. 55614-40-9](/img/structure/B14635914.png)
6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of chloro, methoxy, and methyl substituents on the naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
化学反应分析
Types of Reactions: 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro groups can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of 6-chloro-3-[4-chlorophenyl]-7-methoxy-1-methyl-2-naphthaldehyde.
Reduction: Formation of 3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene.
Substitution: Formation of 6-methoxy-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene.
科学研究应用
6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methyl-2-naphthol
- 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methyl-2-naphthaldehyde
- 6-Methoxy-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene
Comparison: Compared to its analogs, 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
CAS 编号 |
55614-40-9 |
|---|---|
分子式 |
C18H14Cl2O |
分子量 |
317.2 g/mol |
IUPAC 名称 |
6-chloro-3-(4-chlorophenyl)-7-methoxy-1-methylnaphthalene |
InChI |
InChI=1S/C18H14Cl2O/c1-11-7-13(12-3-5-15(19)6-4-12)8-14-9-17(20)18(21-2)10-16(11)14/h3-10H,1-2H3 |
InChI 键 |
FHPQEVYCURZASP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=CC(=C(C=C12)OC)Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
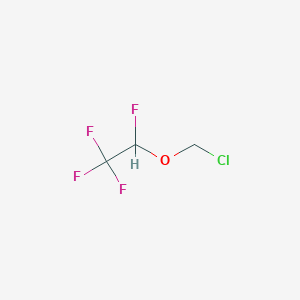
![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)
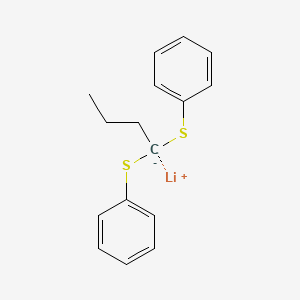

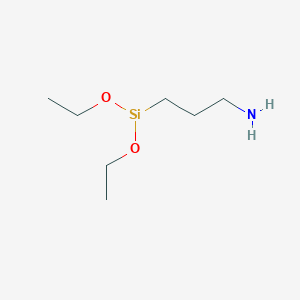
![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)


![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
